CID 16129671

Description

CID 16129671 is a PubChem Compound Identifier (CID) assigned to a specific organic molecule within the PubChem database. For instance, analogous compounds in PubChem, such as CID 72863 (CAS 1761-61-1), are characterized by parameters including solubility, log S values, and hazard classifications .

Properties

InChI |

InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3)/q+1;/p-1 | |

|---|---|---|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMNWCRSESPIJM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

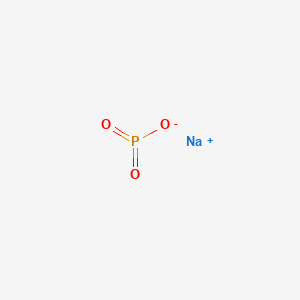

[O-]P(=O)=O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.962 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 16129671, a comparative analysis with structurally or functionally related compounds is essential. The following table synthesizes key parameters for hypothetical analogs, drawing from methodologies and data standards outlined in the evidence:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings:

Differences in log S values (e.g., -2.10 vs. -2.47) indicate variations in hydrophobicity, which may influence their pharmacokinetic behavior or environmental persistence .

Synthetic Routes :

- CID 72863 employs a catalyst-driven synthesis in tetrahydrofuran (THF) with high yield (98%), emphasizing efficiency and recyclability of the A-FGO catalyst . In contrast, hypothetical analogs of this compound might utilize enzymatic methods, aligning with trends in sustainable chemistry .

Safety and Bioactivity: Hazard classifications (e.g., H302 for CID 72863 vs. H318 for this compound) highlight distinct risk profiles, necessitating tailored handling protocols .

Analytical Differentiation: Techniques like LC-ESI-MS with collision-induced dissociation (CID) can resolve structural isomers, as demonstrated in the differentiation of ginsenosides . Such methods could clarify functional group variations between this compound and its analogs.

Methodological Considerations

- Data Standardization : Cross-referencing PubChem metadata with experimental datasets (e.g., solubility, synthesis yields) ensures reproducibility, as emphasized in chemical engineering guidelines .

- Critical Analysis : Discrepancies in similarity percentages (e.g., 85% vs. 92% structural similarity) require validation through spectral or crystallographic data to avoid misclassification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.